molecular formula C24H18Cl2N2O4 B2885226 3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione CAS No. 353273-78-6

3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione

Cat. No. B2885226
CAS RN: 353273-78-6
M. Wt: 469.32
InChI Key: GXUHEPJLCPFTAK-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C24H18Cl2N2O4 and its molecular weight is 469.32. The purity is usually 95%.
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Scientific Research Applications

Photoluminescent Materials

The study of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units has revealed promising photoluminescent properties. These materials exhibit strong photoluminescence, making them suitable for electronic applications due to their good solubility and processability into thin films (Beyerlein & Tieke, 2000).

Antimicrobial and Anti-inflammatory Agents

Novel pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives bearing an aryl sulfonate moiety have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds show promise as potential therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Organic Optoelectronic Materials

Research into symmetrically substituted diketopyrrolopyrrole derivatives has highlighted their potential in the synthesis of novel organic optoelectronic materials. Their optical properties under various conditions suggest applications in biological systems and as acid-base indicators due to increased water solubility (Zhang et al., 2014).

Polymer Solar Cell Applications

The development of new π-conjugated polymers for bulk heterojunction polymer solar cell applications has been a focus of recent research. These materials demonstrate high power conversion efficiency, showcasing the potential of novel organic compounds in improving renewable energy technologies (Chakravarthi et al., 2014).

Anti-Cancer Therapeutics

Pyrrole derivatives have been synthesized and studied for their potential as anti-cancer therapeutics. These compounds exhibit the ability to inhibit protein kinases such as EGFR and VEGFR, suggesting their use as competitive inhibitors and antioxidants in the treatment of cancer (Kuznietsova et al., 2019).

Molecular Docking and Quantum Chemical Calculations

Studies involving molecular docking and quantum chemical calculations of compounds similar to the one offer insights into their molecular structure, spectroscopic data, and potential biological effects. This research underscores the importance of computational methods in predicting the behavior and application of novel chemical entities (Viji et al., 2020).

properties

IUPAC Name

3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N2O4/c1-31-17-10-8-15(9-11-17)27-23(29)20-21(18-12-7-14(25)13-19(18)26)28(32-22(20)24(27)30)16-5-3-2-4-6-16/h2-13,20-22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUHEPJLCPFTAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

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